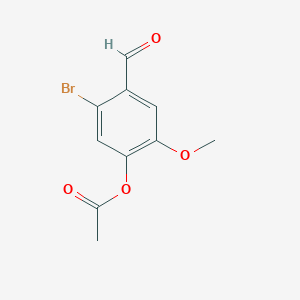

4-Acetoxy-2-bromo-5-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-formyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMGEKUQVOHMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294318 | |

| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52783-83-2 | |

| Record name | 52783-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. This document details the key physicochemical properties, spectral data analysis, and a proposed synthetic pathway, presenting the information in a clear and accessible format for scientific professionals.

Core Physicochemical and Spectral Data

A thorough analysis of this compound reveals the following key identifiers and spectral characteristics. This data is fundamental to confirming the molecular structure and purity of the compound.

| Property | Value |

| IUPAC Name | (5-bromo-4-formyl-2-methoxyphenyl) acetate[1] |

| CAS Number | 52783-83-2[1][2] |

| Molecular Formula | C₁₀H₉BrO₄[1][2] |

| Molecular Weight | 273.08 g/mol [1] |

| Monoisotopic Mass | 271.96842 Da[1] |

Spectroscopic Analysis for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While a publicly available, detailed ¹H NMR spectrum with assigned peaks is not readily accessible in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the structure. The spectrum is anticipated to show signals corresponding to the aldehydic proton, two aromatic protons, the methoxy group protons, and the acetyl group protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similarly, a detailed experimental ¹³C NMR spectrum is not available in the public domain. However, the spectrum is expected to display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and acetate groups, the aromatic carbons, and the carbons of the methoxy and acetyl methyl groups.

Mass Spectrometry (MS)

Mass spectrometry data from the NIST Mass Spectrometry Data Center indicates a top peak at an m/z of 230 and a second highest peak at m/z 232.[1] This isotopic pattern is characteristic of a compound containing a single bromine atom, as bromine has two common isotopes (⁷⁹Br and ⁸¹Br) that are roughly equal in abundance, leading to M and M+2 peaks of similar intensity. The base peak at m/z 230 likely corresponds to the molecular ion after the loss of the acetyl group (CH₃CO, 43 Da).

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The spectrum is expected to exhibit characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, the C-O bonds, and the aromatic ring. A reference to an FTIR spectrum obtained via the KBr wafer technique is available, suggesting the solid nature of the sample for this analysis.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O Stretch | ~1700 |

| Ester C=O Stretch | ~1760 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-O Stretch | ~1250-1000 |

Synthesis of this compound

The synthesis of this compound is logically achieved through the acetylation of its precursor, 2-bromo-4-hydroxy-5-methoxybenzaldehyde. This reaction typically involves the use of an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.

Proposed Experimental Protocol:

The following is a generalized protocol for the O-acetylation of a phenolic hydroxyl group, which can be adapted for the synthesis of the title compound.

-

Dissolution: Dissolve 2-bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath and add acetic anhydride (1.5-2.0 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Work-up: Remove the solvents under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Reaction Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no available information in the searched scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate in organic synthesis. Further research would be required to explore any potential biological activity.

Conclusion

References

An In-depth Technical Guide to 4-Acetoxy-2-bromo-5-methoxybenzaldehyde

CAS Number: 52783-83-2

This technical guide provides a comprehensive overview of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, a substituted benzaldehyde derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's chemical and physical properties, a plausible synthetic protocol, and its potential applications as a chemical intermediate.

Chemical and Physical Properties

This compound, with the IUPAC name (5-bromo-4-formyl-2-methoxyphenyl) acetate, is a solid organic compound.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₄ | [1][3] |

| Molecular Weight | 273.08 g/mol | [1] |

| CAS Number | 52783-83-2 | [1][3][4] |

| IUPAC Name | (5-bromo-4-formyl-2-methoxyphenyl) acetate | [1] |

| Synonyms | 5-Bromo-4-formyl-2-methoxyphenyl acetate, 6-Bromovanillin acetate | [1][2] |

| Appearance | White to light yellow powder or crystals | [5] |

| Purity | Typically ≥98% | [2][6] |

| Monoisotopic Mass | 271.96842 Da | [1] |

| XLogP3 | 1.8 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

¹H NMR: Spectral data is available and has been compiled in databases.[1]

-

Mass Spectrometry: GC-MS data has been recorded.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra have been obtained, typically using a KBr wafer technique.[1]

-

Raman Spectroscopy: Raman spectral data is also available.[1]

Synthesis

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (Bromovanillin)

This procedure is adapted from the synthesis of similar brominated phenols.[7]

-

Reaction Setup: Dissolve vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred vanillin solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Synthesis of this compound

This is a standard acetylation of a phenol.

-

Reaction Setup: Suspend the synthesized 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a mixture of acetic anhydride (1.5 equivalents) and pyridine (2 equivalents) in a round-bottom flask with a magnetic stirrer.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C for 2-4 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with dilute hydrochloric acid to remove pyridine, then with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications

Currently, there is limited direct information on the biological activity or specific applications of this compound. However, its structural similarity to intermediates used in the synthesis of bioactive molecules suggests its potential as a valuable building block in medicinal chemistry and materials science.

Structurally related compounds, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde, are utilized in the synthesis of galanthamine, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[5][9] Furthermore, derivatives of bromophenols, which share the core structural motif, have been investigated for their antioxidant and anticancer properties.[7] This suggests that this compound could serve as a precursor for the synthesis of novel therapeutic agents.

Logical Relationship to Bioactive Compound Synthesis

Caption: Potential role as an intermediate in bioactive molecule synthesis.

Safety Information

A Safety Data Sheet (SDS) is available for this compound and should be consulted before handling.[4] As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide provides a summary of the available information on this compound. Further research into its chemical reactivity and biological properties may uncover novel applications in various scientific fields.

References

- 1. This compound | C10H9BrO4 | CID 262348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hard Surface Interior Disinfectant AMS 1452 - Boeing Certified - Best Price [nationalanalyticalcorp.com]

- 3. scbt.com [scbt.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 52783-83-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. 2-Bromo-5-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: Synthesis of 5-Bromo-4-acetoxy-3-methoxybenzaldehyde from Vanillin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Vanillin, a primary component of the vanilla bean, serves as a versatile and readily available starting material in organic synthesis. Its derivatization is a key step in the production of various pharmaceuticals and fine chemicals. This guide provides a detailed, two-step methodology for the synthesis of 5-bromo-4-acetoxy-3-methoxybenzaldehyde from vanillin. The process involves an initial acetylation of the phenolic hydroxyl group of vanillin to yield vanillin acetate, followed by an electrophilic aromatic substitution to introduce a bromine atom at the C-5 position of the aromatic ring. This pathway is a common example of how substituent groups direct the regiochemistry of aromatic bromination.

Disclaimer: The synthesis described is for the preparation of 5-bromo-4-acetoxy-3-methoxybenzaldehyde. The molecular structure of 4-acetoxy-2-bromo-5-methoxybenzaldehyde is not a direct derivative of the vanillin starting material.

Part 1: Synthesis of 4-Acetoxy-3-methoxybenzaldehyde (Vanillin Acetate)

The first step in the sequence is the protection of the phenolic hydroxyl group of vanillin through esterification. This is achieved via a base-catalyzed acetylation reaction with acetic anhydride. Pyridine is commonly employed as the catalyst and base to neutralize the acetic acid byproduct.[1][2]

Experimental Protocol: Pyridine-Catalyzed Acetylation

-

Dissolution: In a round-bottom flask, dissolve vanillin (1.0 eq) in dichloromethane (DCM) under anhydrous conditions.[1][2]

-

Reagent Addition: To this solution, add acetic anhydride (1.2 eq) followed by dry pyridine (1.2 eq).[1][2]

-

Reaction: Stir the reaction mixture at room temperature for a period of 3-4 hours.[1][2] Reaction progress can be monitored using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[1]

-

Work-up: Upon completion, evaporate the DCM. Pour the resulting residue over crushed ice and water to precipitate the crude product.[1]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.[2] The crude product can be purified by recrystallization from warm 95% ethanol to yield pure vanillin acetate as a white solid.[1][2]

Data Summary: Acetylation of Vanillin

| Parameter | Value | Reference |

| Starting Material | Vanillin | [1][2] |

| Reagents | Acetic Anhydride, Pyridine, Dichloromethane | [1][2] |

| Reaction Time | 3–4 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reported Yield | 58.1% - 93.7% | [2][3] |

| Product Melting Point | 77–79 °C | [2] |

| Purification Method | Recrystallization (95% Ethanol) | [2] |

Part 2: Synthesis of 5-Bromo-4-acetoxy-3-methoxybenzaldehyde

The second step involves the electrophilic bromination of the vanillin acetate intermediate. The methoxy (-OCH₃) and acetoxy (-OCOCH₃) groups are ortho-, para-directing, while the aldehyde (-CHO) group is a meta-director. The combined directing effects of the strongly activating methoxy group and the acetoxy group favor substitution at the C-5 position.[4] Bromine is generated in situ from the reaction of potassium bromate and hydrobromic acid in glacial acetic acid.[4][5]

Experimental Protocol: Bromination of Vanillin Acetate

(This protocol is adapted from established procedures for the bromination of vanillin)

-

Reaction Setup: In a 125 mL Erlenmeyer flask, suspend vanillin acetate (1.0 eq) and potassium bromate (0.35 eq) in glacial acetic acid.[4]

-

Bromine Generation: While stirring, add 48% hydrobromic acid (HBr) (0.65 eq) dropwise to the mixture. The solution will typically turn a dark orange color as bromine is formed.[4][5]

-

Reaction: Continue to stir the mixture at room temperature for approximately 45-60 minutes.[4][5]

-

Isolation: Pour the reaction mixture into a flask containing ice-cold water (approx. 10x the volume of acetic acid used) and continue stirring for 15-20 minutes to precipitate the product.[4][5]

-

Quenching: If the solution retains an orange color, add a few drops of saturated sodium thiosulfate solution to quench any remaining bromine.[4][5]

-

Purification: Collect the solid product by vacuum filtration, washing with ample ice-cold water.[5] The crude solid can be further purified by recrystallization using a 50% ethanol/water mixture.[5]

Data Summary: Bromination of Vanillin Acetate

| Parameter | Value | Reference |

| Starting Material | 4-Acetoxy-3-methoxybenzaldehyde | N/A |

| Reagents | Potassium Bromate, 48% Hydrobromic Acid, Glacial Acetic Acid | [4][5] |

| Reaction Time | 45–60 minutes | [4][5] |

| Reaction Temperature | Room Temperature | [4] |

| Purification Method | Recrystallization (50% Ethanol/Water) | [5] |

Process Visualization

The following diagram illustrates the complete synthetic workflow from vanillin to the final brominated product.

Caption: Synthetic workflow for the two-step conversion of vanillin.

References

A Comprehensive Technical Guide to (5-bromo-4-formyl-2-methoxyphenyl) acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound (5-bromo-4-formyl-2-methoxyphenyl) acetate, also known by its synonym 4-acetoxy-2-bromo-5-methoxybenzaldehyde. This document covers its chemical identity, physicochemical properties, synthesis, and spectral data, presented in a format tailored for professionals in research and development.

Chemical Identity and Properties

(5-bromo-4-formyl-2-methoxyphenyl) acetate is an aromatic organic compound with the chemical formula C₁₀H₉BrO₄.[1][2] Its structure features a substituted benzene ring containing a bromo, a formyl (aldehyde), a methoxy, and an acetate group. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science.

Table 1: Physicochemical Properties of (5-bromo-4-formyl-2-methoxyphenyl) acetate

| Property | Value | Source |

| IUPAC Name | (5-bromo-4-formyl-2-methoxyphenyl) acetate | [3] |

| Synonym | This compound | [3][4] |

| CAS Number | 52783-83-2 | [4] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.08 g/mol | [3] |

| Appearance | Solid | [2] |

Synthesis

The synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate can be achieved through a two-step process starting from veratraldehyde. The first step involves the bromination and selective demethylation of veratraldehyde to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.[5] The subsequent and final step is the acetylation of the hydroxyl group of this intermediate.

A general and effective method for the O-acetylation of phenols is the use of acetic anhydride in the presence of a base, such as pyridine.[1] This reaction proceeds by the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride, leading to the formation of the acetate ester.

Experimental Protocol: Acetylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde

This protocol describes a general procedure for the acetylation of a phenolic compound, which can be adapted for the synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate.

Materials:

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in dry pyridine (2–10 mL per mmol of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of dry methanol.

-

Remove the solvents by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain (5-bromo-4-formyl-2-methoxyphenyl) acetate.[1]

Spectroscopic Data

The structural confirmation of (5-bromo-4-formyl-2-methoxyphenyl) acetate is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific peak assignments require experimental data, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for (5-bromo-4-formyl-2-methoxyphenyl) acetate

| Technique | Data Type | Predicted Values |

| ¹H NMR | Chemical Shift (δ) | Aldehyde proton (~9.8-10.0 ppm, singlet), Aromatic protons (2H, distinct singlets or doublets), Methoxy protons (~3.9 ppm, singlet), Acetate methyl protons (~2.3 ppm, singlet) |

| ¹³C NMR | Chemical Shift (δ) | Aldehyde carbonyl (~190 ppm), Ester carbonyl (~168 ppm), Aromatic carbons (multiple peaks in the 110-160 ppm region), Methoxy carbon (~56 ppm), Acetate methyl carbon (~21 ppm) |

| IR | Wavenumber (cm⁻¹) | C=O stretch (aldehyde) ~1700 cm⁻¹, C=O stretch (ester) ~1760 cm⁻¹, C-O stretch (ester and ether) ~1200-1300 cm⁻¹, Aromatic C=C stretches ~1450-1600 cm⁻¹ |

| Mass Spec. | m/z | Molecular ion peak [M]⁺ at ~272 and [M+2]⁺ at ~274 (due to bromine isotopes). Key fragments from loss of acetyl group and subsequent decarbonylation. |

Visualizations

To further elucidate the chemical information, the following diagrams are provided.

Caption: Logical relationship of IUPAC nomenclature for the target compound.

Caption: Experimental workflow for the synthesis of the target compound.

References

Physical and chemical properties of 4-acetoxy-2-bromo-5-methoxybenzaldehyde

An In-Depth Technical Guide to 4-Acetoxy-2-bromo-5-methoxybenzaldehyde

Introduction

This compound is a polysubstituted aromatic aldehyde, a derivative of vanillin, that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring an aldehyde, a bromo group, a methoxy group, and an acetoxy group, provides a versatile scaffold for constructing more complex molecules. The acetoxy group often functions as a protected form of a phenol, which can be deprotected under specific conditions to reveal a reactive hydroxyl group. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. The arrangement of functional groups on the benzaldehyde core dictates its chemical behavior and reactivity.

-

IUPAC Name: (5-bromo-4-formyl-2-methoxyphenyl) acetate[1]

-

Synonyms: this compound, 5-Bromo-4-formyl-2-methoxyphenyl acetate, 6-Bromovanillin acetate[1]

Below is a diagram of the chemical structure.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, including solubility, bioavailability, and reactivity. The data presented here are primarily computed properties, which provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Weight | 273.08 g/mol | PubChem[1] |

| Exact Mass | 271.96842 Da | PubChem[1] |

| Appearance | White to off-white crystalline powder (predicted) | Chem-Impex (for precursor)[3] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

Synthesis and Reactivity

This compound is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through a two-step process: electrophilic bromination followed by acetylation.

Synthesis Pathway: From Vanillin

The overall transformation involves two key reactions:

-

Bromination: An electrophilic aromatic substitution reaction where a bromine atom is introduced onto the aromatic ring.

-

Acetylation: The phenolic hydroxyl group is converted into an acetate ester.

Caption: General synthesis workflow from vanillin.

Mechanistic Insights

Bromination of Vanillin: The regioselectivity of the bromination is directed by the existing substituents on the vanillin ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors, while the aldehyde (-CHO) group is a deactivating, meta-director.[4][5] The powerful activating effects of the hydroxyl and methoxy groups reinforce each other, directing the incoming electrophile (Br⁺) to the position ortho to the hydroxyl group and para to the methoxy group, which is C5. This leads to the highly regioselective formation of 5-bromovanillin.[6]

Acetylation: This is a standard esterification reaction. The phenolic hydroxyl group of 5-bromovanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically performed in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on established methods for the bromination of vanillin and subsequent acetylation.[4][6][7]

Step 1: Synthesis of 5-Bromovanillin

-

Setup: In a 250 mL conical flask equipped with a magnetic stirrer, dissolve 5.0 g of vanillin in 25 mL of glacial acetic acid. Stir until all solid has dissolved.

-

Bromine Addition: In a fume hood, prepare a solution of 1.8 mL of bromine in 15 mL of glacial acetic acid. Using a dropping funnel or Pasteur pipette, add the bromine solution dropwise to the stirred vanillin solution over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary using a water bath.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The crude 5-bromovanillin will precipitate. If any color from excess bromine remains, add a few drops of saturated sodium thiosulfate solution to quench it.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-bromovanillin.

Step 2: Synthesis of this compound

-

Setup: In a 100 mL flask, dissolve the dried 5-bromovanillin (e.g., 4.6 g) in 30 mL of 10% aqueous sodium hydroxide. Cool the solution in an ice bath.

-

Acetylation: While stirring vigorously, add 5 mL of acetic anhydride dropwise to the cooled solution.

-

Reaction: After addition, continue to stir the mixture for 30 minutes. A milky white precipitate of the target compound will form.

-

Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The product can be further purified by recrystallization if necessary.

Applications and Research Interest

While specific applications for this compound are not extensively documented, the utility of its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (5-bromoisovanillin), provides strong evidence of its importance as a synthetic intermediate.[3]

-

Pharmaceutical Synthesis: The precursor is a known building block in the synthesis of galantamine , an acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[8] The acetoxy derivative serves as a protected version of this key intermediate, potentially offering advantages in multi-step synthetic routes by preventing unwanted side reactions of the phenolic hydroxyl group.

-

Medicinal Chemistry: The brominated benzaldehyde scaffold is valuable in medicinal chemistry for creating novel therapeutic agents. The bromine atom can be used as a handle for further functionalization via cross-coupling reactions, while the aldehyde can be converted into a wide range of other functional groups.[3]

Spectral Data

Characterization of the compound relies on standard spectroscopic techniques. While specific spectra for this exact compound require access to proprietary databases, representative data is available.

-

¹H NMR: Proton NMR spectroscopy would confirm the presence and connectivity of all protons, including the aldehyde proton (~9.8-10.0 ppm), the two aromatic protons (singlets), the methoxy protons (~3.9 ppm), and the acetyl protons (~2.3 ppm).

-

Mass Spectrometry (MS): GC-MS data would show a molecular ion peak corresponding to its mass, with a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), the ester C=O stretch (~1760 cm⁻¹), and C-O stretches.[1]

Safety and Handling

No specific GHS classification is available for this compound. However, based on its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, the following hazards should be assumed:

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust and avoid contact with skin and eyes.

-

Prevent release into the environment.

References

- 1. This compound | C10H9BrO4 | CID 262348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. books.rsc.org [books.rsc.org]

- 7. rfppl.co.in [rfppl.co.in]

- 8. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde: A Guide for Advanced Research

For researchers and professionals engaged in the nuanced fields of medicinal chemistry, organic synthesis, and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of functional groups that are pivotal to its chemical reactivity and potential biological activity. This technical guide provides an in-depth analysis of its expected spectral data, offering a predictive yet robust framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights herein are synthesized from established spectroscopic principles and comparative analysis with structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is fundamentally linked to its spectroscopic fingerprint. Understanding the arrangement of atoms and functional groups in this compound is the first step in interpreting its spectral data. The molecule features a benzene ring substituted with an aldehyde, a bromine atom, a methoxy group, and an acetoxy group, leading to a complex interplay of electronic effects that are discernible through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high confidence. The predicted spectra are based on the analysis of similar compounds, such as vanillin acetate, and established substituent effects on aromatic systems.[1][2]

Experimental Protocol: NMR Data Acquisition

A standard and reliable method for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its excellent solubilizing properties for a wide range of organic molecules. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard is crucial for accurate chemical shift calibration.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-pulse experiment is generally sufficient. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Signal-to-noise can be enhanced by acquiring and averaging 16 to 64 scans.[3]

-

¹³C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with a good signal-to-noise ratio.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, followed by phase and baseline corrections to yield the final frequency-domain spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons, the methoxy protons, and the acetoxy protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the carbonyl group, placing it far downfield.[4] |

| ~7.6 | Singlet | 1H | Aromatic H | This proton is ortho to the bromine and para to the methoxy group. The lack of adjacent protons results in a singlet. |

| ~7.2 | Singlet | 1H | Aromatic H | This proton is ortho to the aldehyde and meta to the bromine. It appears as a singlet due to the absence of neighboring protons. |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded by the oxygen atom and typically appear as a sharp singlet in this region.[3] |

| ~2.3 | Singlet | 3H | Acetoxy (-COCH₃) | The protons of the acetyl group are in a chemical environment similar to that in vanillin acetate and are expected to appear as a singlet.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift.[3] |

| ~168 | Ester Carbonyl (C=O) | The carbonyl carbon of the acetoxy group is also deshielded, but typically less so than an aldehyde.[3] |

| ~153 | Aromatic C-O | Aromatic carbon attached to the oxygen of the methoxy group. |

| ~145 | Aromatic C-O | Aromatic carbon attached to the oxygen of the acetoxy group. |

| ~135 | Aromatic C-CHO | Aromatic carbon bonded to the aldehyde group. |

| ~125 | Aromatic C-H | Aromatic carbon bonded to a hydrogen atom. |

| ~118 | Aromatic C-Br | Aromatic carbon attached to the bromine atom. |

| ~115 | Aromatic C-H | Aromatic carbon bonded to a hydrogen atom. |

| ~56 | Methoxy Carbon (-OCH₃) | The carbon of the methoxy group is shielded by the directly attached oxygen.[3] |

| ~21 | Acetoxy Methyl Carbon (-COCH₃) | The methyl carbon of the acetyl group is in a typical aliphatic region.[3] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic "fingerprint."[5]

Experimental Protocol: IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Scan: A background spectrum is collected to account for atmospheric and instrument absorptions.

-

Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (16-32) are averaged to improve the signal-to-noise ratio.[3]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3080 | Weak-Medium | Aromatic C-H Stretch | Characteristic stretching vibration for C-H bonds on an aromatic ring.[6] |

| ~2950 | Weak | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the methoxy and acetoxy methyl groups. |

| ~1765 | Strong | Ester C=O Stretch | The carbonyl stretch of the acetoxy group is expected at a higher frequency due to the electron-withdrawing nature of the adjacent oxygen. |

| ~1700 | Strong | Aldehyde C=O Stretch | The carbonyl stretch of the aldehyde is a very strong and sharp absorption.[7] |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch | These absorptions are characteristic of the benzene ring vibrations.[8][9][10] |

| ~1200 | Strong | C-O Stretch | A strong band associated with the stretching of the ester and ether C-O bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.[11]

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column in a GC-MS system.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[11]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Predicted m/z | Ion | Rationale |

| 272/274 | [C₁₀H₉BrO₄]⁺˙ | Molecular ion (M⁺˙) |

| 230/232 | [M - C₂H₂O]⁺˙ | Loss of ketene from the acetoxy group. |

| 202/204 | [M - C₂H₂O - CO]⁺˙ | Subsequent loss of carbon monoxide from the aldehyde. |

| 187/189 | [M - C₂H₂O - CO - CH₃]⁺˙ | Loss of a methyl radical from the methoxy group. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. |

Visualizing Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: A plausible key fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the spectral data of this compound, grounded in established spectroscopic principles and comparative data from analogous molecules. The presented protocols and data interpretations are intended to serve as a valuable resource for researchers, enabling efficient and accurate structural verification in their synthetic and developmental endeavors. The unique spectroscopic signature, arising from the specific arrangement of its functional groups, can be confidently identified by following the methodologies and analytical reasoning outlined herein.

References

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyasia.com [spectroscopyasia.com]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. benchchem.com [benchchem.com]

The Regiochemistry of Vanillin Bromination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the regiochemistry of vanillin bromination, a critical transformation in synthetic organic chemistry. Vanillin, a readily available natural product, serves as a versatile starting material for the synthesis of various high-value compounds, including pharmaceuticals and specialty chemicals. Understanding the factors that control the position of bromination on the vanillin ring is paramount for developing efficient and selective synthetic routes. This document provides a comprehensive overview of the reaction, including the underlying electronic effects, detailed experimental protocols, and a comparative analysis of different synthetic methodologies.

Introduction: The Directing Effects of Substituents

The regioselectivity of the electrophilic aromatic substitution of vanillin is dictated by the electronic properties of its three functional groups: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a formyl (-CHO) group.

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both the hydroxyl and methoxy groups are strong activating groups and ortho, para-directors.[1][2] They possess lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. This enhanced nucleophilicity at these positions makes them more susceptible to attack by an electrophile.

-

Formyl (-CHO) Group: The formyl group, on the other hand, is a deactivating group and a meta-director.[3] The carbonyl carbon is electron-deficient and withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation reduces the overall reactivity of the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

In the case of vanillin, the powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups dominate the deactivating and meta-directing effect of the formyl group.[4][5] The position para to the hydroxyl group is occupied by the formyl group. The two positions ortho to the hydroxyl group are C2 and C6. The position ortho to the methoxy group is C2, and the position para is C5. The directing effects of the hydroxyl and methoxy groups reinforce each other, strongly activating the C5 position. Steric hindrance from the adjacent methoxy group can also play a role in disfavoring substitution at the C2 position. Consequently, the electrophilic bromination of vanillin occurs selectively at the C5 position, yielding 5-bromovanillin as the major product.[6][7][8]

Reaction Mechanism and Experimental Workflow

The bromination of vanillin proceeds via a classic electrophilic aromatic substitution mechanism. The key steps involve the generation of a bromine electrophile, its attack on the electron-rich aromatic ring, and subsequent deprotonation to restore aromaticity.

Caption: Reaction mechanism for the electrophilic bromination of vanillin.

The general experimental workflow for the synthesis of 5-bromovanillin is outlined below. It involves the dissolution of vanillin, the controlled addition of the brominating agent, reaction quenching, and product isolation and purification.

Caption: General experimental workflow for the synthesis of 5-bromovanillin.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the bromination of vanillin. This allows for a direct comparison of reaction conditions and outcomes.

| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 1 | Bromine | Methanol | 0 - 25 | 1 hour | 99 | 164-166 | [7] |

| 2 | Bromine | Glacial Acetic Acid | Room Temperature | 1 hour | - | - | [6] |

| 3 | KBrO₃ / HBr | Glacial Acetic Acid | Room Temperature | 45 minutes | - | - | [4][5] |

| 4 | KBr / H₂SO₄ / H₂O₂ | Glacial Acetic Acid / Water | < 25 | 60-80 minutes (addition) | 80-92 | 160-162 (crude), 165 (pure) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Method 1: Bromination using Elemental Bromine in Methanol[7]

-

Dissolution: Dissolve vanillin (70.03 g, 460.26 mmol) in methanol (500 ml) in a suitable reaction vessel.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Bromine Addition: Add bromine (80.94 g, 506.35 mmol) dropwise over a period of 30 minutes, ensuring the temperature is maintained below 20 °C.[6]

-

Reaction: Stir the mixture at room temperature for 30 minutes.

-

Quenching: Pour the reaction mixture into ice-cold water (1500 ml).

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with water and dry it in vacuo to obtain 5-bromovanillin as pale yellow crystals.

Method 2: Bromination using Elemental Bromine in Glacial Acetic Acid[10]

-

Dissolution: In a 100 mL conical flask, dissolve 3.0 g of vanillin in 15 mL of glacial acetic acid.

-

Bromine Solution Preparation: In a fume hood, slowly add 1.1 mL of bromine to 10 mL of glacial acetic acid in a 50 mL conical flask.

-

Bromine Addition: Using a Pasteur pipette, add the bromine/acetic acid solution in small portions to the stirred vanillin solution over 10 minutes.

-

Reaction: Allow the reaction to stir for 2 hours at room temperature.

-

Quenching: Pour the reaction mixture onto 50 g of crushed ice and allow the ice to melt.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the filter cake with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent if necessary.

Method 3: In Situ Generation of Bromine with Potassium Bromate and Hydrobromic Acid[4][5]

-

Reactant Mixture: In a 125 mL Erlenmeyer flask, combine 0.50 g of vanillin, 0.20 g of potassium bromate, and 5.0 mL of glacial acetic acid.

-

Initiation: While stirring, add 1.0 mL of 48% hydrobromic acid dropwise.

-

Reaction: Continue to stir the mixture at room temperature for 45 minutes.

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water and continue stirring for another 10 minutes.

-

Thiosulfate Addition: Add 10 drops of sodium thiosulfate solution to quench any remaining bromine.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the solid with a few milliliters of cold water.

-

Purification: Recrystallize the crude solid from hot 50% ethanol/water.

Conclusion

The bromination of vanillin is a highly regioselective reaction, predominantly yielding 5-bromovanillin. This selectivity is a direct consequence of the powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups, which override the deactivating and meta-directing influence of the formyl group. Various synthetic protocols exist for this transformation, offering flexibility in terms of reagents and reaction conditions. The choice of method may depend on factors such as scale, safety considerations (avoiding elemental bromine), and desired purity. The detailed experimental procedures and comparative data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively utilize this important synthetic transformation.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. λ » LambdaSyn – Synthese von 5-Bromovanillin [lambdasyn.org]

- 7. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Bromovanillin - SYNTHETIKA [synthetikaeu.com]

- 9. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]

The Synthesis of Polysubstituted Benzaldehydes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the core methodologies for the synthesis of polysubstituted benzaldehydes, compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic strategies, offering experimental protocols and quantitative data to facilitate their application in a laboratory setting.

Introduction

Polysubstituted benzaldehydes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of substituents on the aromatic ring, along with the reactive aldehyde functionality, makes them valuable precursors for constructing diverse molecular architectures. This guide explores the most pertinent and widely employed synthetic routes for their preparation, with a focus on formylation reactions of aromatic precursors, oxidation of benzylic positions, and other notable methods.

Key Synthetic Methodologies

The synthesis of polysubstituted benzaldehydes can be broadly categorized into several key strategies. The choice of method is often dictated by the nature and position of the desired substituents on the aromatic ring, as well as the stability of the starting materials to the reaction conditions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the activated aromatic ring, and subsequent hydrolysis of the resulting iminium salt yields the corresponding aldehyde.[1][3] The reaction is particularly effective for aromatic compounds bearing electron-donating groups, such as anilines and their derivatives.[1][4] Formylation generally occurs at the para position to the activating group unless it is blocked, in which case ortho-substitution is observed.[3]

Reaction Workflow:

Caption: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene [5]

-

Dissolve the electron-rich aromatic substrate (44.5 mmol, 1.0 equivalent) in N,N-dimethylformamide (DMF, 440 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equivalents) to the cooled solution.

-

Stir the reaction mixture for 6.5 hours at room temperature.

-

Cool the mixture back to 0 °C and add a solution of sodium acetate (NaOAc, 5.6 equivalents) in water (200 mL).

-

Stir for an additional 10 minutes at 0 °C.

-

Dilute the reaction mixture with water and extract with diethyl ether (Et₂O).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.

Quantitative Data for Vilsmeier-Haack Reaction

| Substrate | Product | Yield (%) | Reference |

| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | >90 | [4] |

| Indole | Indole-3-carboxaldehyde | ~85 | [6] |

| Pyrrole | Pyrrole-2-carboxaldehyde | ~70 | [3] |

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The reaction involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), followed by acidic workup.[7] The principal reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the base. The electron-rich phenoxide ion attacks the dichlorocarbene, leading to the formation of an intermediate that is subsequently hydrolyzed to the ortho-hydroxybenzaldehyde.[8] While ortho-formylation is generally favored, para-isomers can also be formed.[9]

Reaction Mechanism:

Caption: Key steps in the Reimer-Tiemann reaction mechanism.

Experimental Protocol: Reimer-Tiemann Reaction of Phenol [7][9]

-

Prepare a solution of the phenol (30.9 mmol, 1.0 equivalent) and sodium hydroxide (8.0 equivalents) in a 2:1 mixture of ethanol and water (100 mL).

-

Heat the solution to 70 °C.

-

Add chloroform (2.0 equivalents) dropwise over a period of 1 hour.

-

Stir the resulting mixture for 3 hours at 70 °C.

-

Cool the reaction to room temperature and remove the ethanol by rotary evaporation.

-

Adjust the pH of the remaining aqueous solution to 4-5 with a suitable acid.

-

Extract the product with ethyl acetate (EtOAc).

-

Perform a standard workup of the organic phase (washing, drying, and solvent removal).

-

Purify the crude product to obtain the desired aldehyde.

Quantitative Data for Reimer-Tiemann Reaction

| Substrate | Product | Yield (%) | Reference |

| Phenol | Salicylaldehyde | 41 | |

| Guaiacol | Vanillin | 15-20 | |

| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | 66 | [10] |

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent for the synthesis of hydroxybenzaldehydes from phenols.[11][12] The reaction is typically carried out in an acidic medium, such as acetic acid or trifluoroacetic acid, and requires heating.[11] Formylation preferentially occurs at the ortho position to the hydroxyl group.[11][12] The electrophilic species is an iminium ion generated from the decomposition of HMTA.[11] The initial product is an imine, which is hydrolyzed to the aldehyde during workup.[13] While the classical Duff reaction is known for often providing low to moderate yields, modifications, such as the use of copper catalysts, have been shown to improve both yield and selectivity.[14]

Experimental Protocol: Copper-Mediated Duff Reaction [14]

Note: Specific reagent quantities and conditions can vary based on the substrate.

-

To a mixture of the phenol, hexamethylenetetramine (HMTA), and a copper(II) salt in a suitable solvent, add an acid (e.g., H₂SO₄).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and perform an acidic workup.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the residue by chromatography to yield the salicylaldehyde derivative.

Quantitative Data for Duff Reaction

| Substrate | Product | Yield (%) | Conditions | Reference |

| 2,6-Dimethylphenol | 4-Formyl-2,6-dimethylphenol | 95 | HMTA, TFA | [13] |

| p-Cresol | Diformylcresol | - | HMTA | [12] |

| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | Increased | Modified with TMSCl | [15] |

Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

This method provides a highly selective route for the ortho-formylation of phenols.[16][17] The reaction involves the use of a magnesium salt, such as magnesium dichloride (MgCl₂), and a base like triethylamine (Et₃N) to form a magnesium phenoxide in situ.[17][18] This intermediate then reacts with paraformaldehyde to introduce the formyl group exclusively at the ortho position.[17][18] The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through chelation.[17][19]

Experimental Protocol: Ortho-Formylation of 2-Bromophenol [18]

-

In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium dichloride (100 mmol) and paraformaldehyde (150 mmol).

-

Add dry tetrahydrofuran (THF, 250 mL) via syringe.

-

Add triethylamine (100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

-

Add 2-bromophenol (50 mmol) dropwise via syringe.

-

Heat the mixture to a gentle reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid (200 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The resulting solid can be further purified by recrystallization from hexane.

Quantitative Data for Magnesium-Mediated Ortho-Formylation

| Substrate | Product | Yield (%) | Reference |

| 2-Bromophenol | 3-Bromosalicylaldehyde | 80-81 | [18] |

| o-Cresol | 2-Hydroxy-3-methylbenzaldehyde | 99 | [17] |

| 4-Chlorophenol | 5-Chlorosalicylaldehyde | 85 | [17] |

Other Synthetic Routes

Several other methods are available for the synthesis of polysubstituted benzaldehydes, each with its own advantages and limitations.

-

Gattermann-Koch Reaction: This reaction introduces a formyl group onto aromatic rings using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[20][21] It is particularly useful for alkylbenzenes but is not applicable to phenol and phenol ether substrates.[20][22]

-

Sommelet Reaction: This method converts benzyl halides into the corresponding aldehydes using hexamethylenetetramine (HMTA) and water.[23][24] It is a useful method for the formylation of activated alkyl halides at the benzylic position.[24]

-

Rieche Formylation: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride, to formylate electron-rich aromatic compounds.[25][26]

-

Oxidation of Toluene Derivatives: Polysubstituted benzaldehydes can be prepared by the selective oxidation of the corresponding substituted toluenes.[27][28] Various catalytic systems have been developed to achieve high selectivity for the aldehyde over the corresponding alcohol or carboxylic acid.[28][29]

-

Metalation and Formylation: Regioselective synthesis can be achieved by directed ortho-metalation of a substituted benzene ring, followed by quenching with a formylating agent like DMF.[30]

Conclusion

The synthesis of polysubstituted benzaldehydes is a well-established field with a diverse array of methodologies available to the synthetic chemist. The choice of the most appropriate method depends on the specific substitution pattern of the target molecule and the nature of the functional groups present. The Vilsmeier-Haack and Reimer-Tiemann reactions are powerful tools for the formylation of activated aromatic systems, while the magnesium-mediated ortho-formylation offers excellent regioselectivity for phenols. The Duff, Gattermann-Koch, and Sommelet reactions, along with the oxidation of toluene derivatives and metalation strategies, provide further options for accessing these valuable synthetic intermediates. This guide provides a foundational understanding of these key reactions, along with practical experimental details and comparative data, to aid researchers in the design and execution of synthetic routes to novel polysubstituted benzaldehydes.

References

- 1. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Reimer Tiemann Reaction [collegesearch.in]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. scribd.com [scribd.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 16. synarchive.com [synarchive.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. sciencemadness.org [sciencemadness.org]

- 20. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]

- 21. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 22. byjus.com [byjus.com]

- 23. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 24. grokipedia.com [grokipedia.com]

- 25. Rieche formylation - Wikipedia [en.wikipedia.org]

- 26. synarchive.com [synarchive.com]

- 27. CN101786947B - Method for preparing benzaldehyde by oxidizing toluene - Google Patents [patents.google.com]

- 28. mdpi.com [mdpi.com]

- 29. tsijournals.com [tsijournals.com]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Guide to the Acetylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive and detailed experimental procedure for the acetylation of the phenolic hydroxyl group in 2-bromo-5-hydroxy-4-methoxybenzaldehyde. Acetylation is a fundamental protective group strategy in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. This document outlines a robust and efficient protocol using acetic anhydride as the acetylating agent, with a focus on explaining the underlying chemical principles, ensuring procedural reliability, and providing clear, actionable steps for researchers, scientists, and professionals in drug development. The protocol includes reagent specifications, reaction setup, monitoring, workup, purification, and characterization of the final product, 2-bromo-5-acetoxy-4-methoxybenzaldehyde.

Introduction: The Strategic Importance of Acetylation

The selective modification of functional groups is a cornerstone of modern organic synthesis. Acetylation, the introduction of an acetyl group (-COCH₃), is a widely employed technique to protect hydroxyl (-OH) groups from undesired reactions during subsequent synthetic transformations.[1][2] The resulting acetate ester is generally stable to a variety of reaction conditions, yet can be readily cleaved under mild basic or acidic conditions to regenerate the hydroxyl group.

In the context of 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, the phenolic hydroxyl group is nucleophilic and can interfere with reactions targeting the aldehyde functionality or other positions on the aromatic ring. Therefore, its protection as an acetate ester is a critical step to enhance selectivity and achieve the desired synthetic outcome. This application note provides a field-proven protocol for this transformation, emphasizing safety, efficiency, and high yield.

Reaction Scheme and Mechanism

The acetylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the phenolic oxygen attacks one of the carbonyl carbons of acetic anhydride. This is often facilitated by a base, such as pyridine or sodium bicarbonate, which acts as a catalyst by deprotonating the phenol to form a more nucleophilic phenoxide ion.[3][4] The tetrahedral intermediate then collapses, eliminating a stable acetate leaving group to form the desired product, 2-bromo-5-acetoxy-4-methoxybenzaldehyde, and acetic acid as a byproduct.

Reaction:

2-bromo-5-hydroxy-4-methoxybenzaldehyde + Acetic Anhydride → 2-bromo-5-acetoxy-4-methoxybenzaldehyde + Acetic Acid

Plausible Mechanism:

A plausible mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride. The subsequent elimination of an acetate ion leads to the formation of the acetylated product.[5]

Experimental Protocol: From Reagents to Purified Product

This section details the step-by-step procedure for the acetylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. Adherence to these steps is crucial for obtaining a high yield of the pure product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-bromo-5-hydroxy-4-methoxybenzaldehyde | C₈H₇BrO₃ | 231.04 | 1.0 g | 4.33 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.5 mL | 15.9 | 3.67 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 5.0 mL | - | - |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~30 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | ~20 mL | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~2 g | - | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glassware for purification (e.g., chromatography column or crystallization dishes)

Step-by-Step Procedure

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 g, 4.33 mmol).

-

Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

-

Add anhydrous pyridine (5.0 mL) to the solution. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.[3][4]

-

Cool the flask in an ice-water bath with continuous stirring.

Addition of Acetic Anhydride:

-

Slowly add acetic anhydride (1.5 mL, 15.9 mmol) to the cooled reaction mixture dropwise using a dropping funnel over 5-10 minutes. A slight exotherm may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours.

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Eluent system: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

-

Visualization: Use a UV lamp at 254 nm. The product spot should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

Work-up Procedure:

-

Once the reaction is complete, cool the flask in an ice-water bath.

-

Slowly and carefully add 1 M HCl (~30 mL) to quench the reaction and neutralize the pyridine. Caution: This is an exothermic reaction.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acetic acid. Be cautious of CO₂ evolution.

-

Brine (1 x 20 mL) to remove residual water.[6]

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.

-

Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[7]

Characterization of 2-bromo-5-acetoxy-4-methoxybenzaldehyde

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.2 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, COCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 189.0, 168.0, 155.0, 145.0, 133.0, 125.0, 115.0, 112.0, 56.5, 20.5.

-

IR (KBr, cm⁻¹): ~1765 (C=O, ester), ~1690 (C=O, aldehyde), ~1200 (C-O, ester).

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product characterization.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows significant amounts of starting material after 4 hours, consider adding an additional 0.5 equivalents of acetic anhydride and allowing the reaction to stir for a longer period. The use of 4-(dimethylamino)pyridine (DMAP) as a co-catalyst can significantly accelerate the reaction.[1]

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze acetic anhydride. Inefficient extraction or losses during purification can also contribute to low yields.

-

Product Decomposition: Avoid excessive heating during the work-up and concentration steps, as the product may be heat-sensitive.

-

Safety: Acetic anhydride and pyridine are corrosive and have strong odors. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The quenching step with acid is exothermic and should be performed with care.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the acetylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can successfully protect the phenolic hydroxyl group, enabling further synthetic transformations. The self-validating nature of the protocol, with its emphasis on reaction monitoring and thorough characterization, ensures the integrity of the final product.

References

- 1. mdpi.com [mdpi.com]

- 2. homework.study.com [homework.study.com]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | C10H9BrO4 | CID 262348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Application Notes and Protocols: The Utility of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals